n-(Tert-butoxycarbonyl)-n'-[(5-isoquinolyl)sulfonyl]-ethylenediamine
Overview
Description
N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an isoquinolyl sulfonyl group, and an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine typically involves multiple steps, starting with the protection of the ethylenediamine moiety. The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The isoquinolyl sulfonyl group is then introduced through a sulfonylation reaction, often using isoquinoline-5-sulfonyl chloride in the presence of a base like pyridine. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Tert-butoxycarbonyl)-N’-[(4-isoquinolyl)sulfonyl]-ethylenediamine
- N-(Tert-butoxycarbonyl)-N’-[(6-isoquinolyl)sulfonyl]-ethylenediamine
- N-(Tert-butoxycarbonyl)-N’-[(5-quinolyl)sulfonyl]-ethylenediamine
Uniqueness
N-(Tert-butoxycarbonyl)-N’-[(5-isoquinolyl)sulfonyl]-ethylenediamine is unique due to its specific isoquinolyl sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(20)18-9-10-19-24(21,22)14-6-4-5-12-11-17-8-7-13(12)14/h4-8,11,19H,9-10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILGTMUGJXIPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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